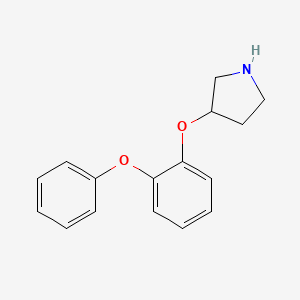
3-(3-Isobutoxyphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Isobutoxyphenyl)propan-1-ol is an organic compound that belongs to the class of primary alcohols It is characterized by the presence of a phenyl ring substituted with an isobutoxy group and a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isobutoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-isobutoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. Another method includes the alkylation of 3-isobutoxyphenylacetic acid with a suitable alkyl halide, followed by reduction to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and purification steps to obtain the desired product.
化学反応の分析
Types of Reactions
3-(3-Isobutoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution is commonly used for the oxidation of primary alcohols.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: The major products include 3-(3-isobutoxyphenyl)propanal and 3-(3-isobutoxyphenyl)propanoic acid.
Reduction: The major product is 3-(3-isobutoxyphenyl)propane.
Substitution: Products depend on the substituent introduced, such as 3-(3-isobutoxyphenyl)bromopropane.
科学的研究の応用
3-(3-Isobutoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Isobutoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
3-Phenylpropan-1-ol: Similar structure but lacks the isobutoxy group.
3-(4-Isobutylphenyl)propan-1-ol: Similar structure with an isobutyl group instead of isobutoxy.
3-(3-Chlorophenyl)propan-1-ol: Similar structure with a chlorine substituent.
Uniqueness
3-(3-Isobutoxyphenyl)propan-1-ol is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties
特性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
3-[3-(2-methylpropoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-11(2)10-15-13-7-3-5-12(9-13)6-4-8-14/h3,5,7,9,11,14H,4,6,8,10H2,1-2H3 |
InChIキー |
WBOVQQDJKGILTR-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=CC(=C1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)

![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)

![4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B12076509.png)


![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)


![2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12076527.png)

